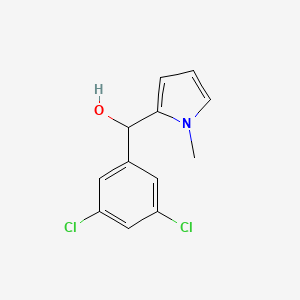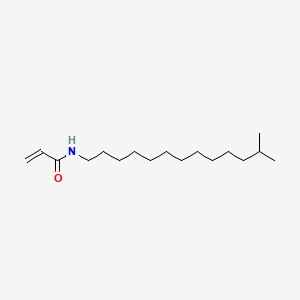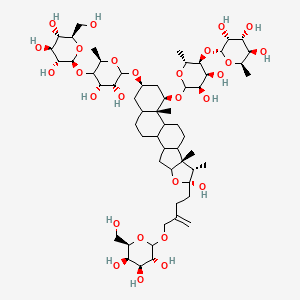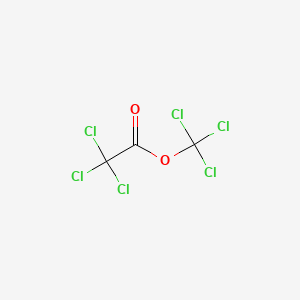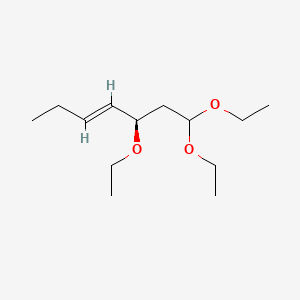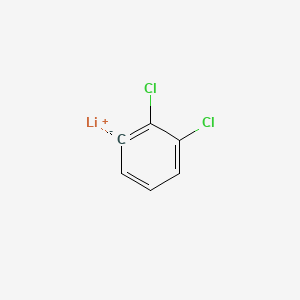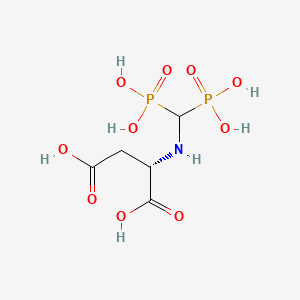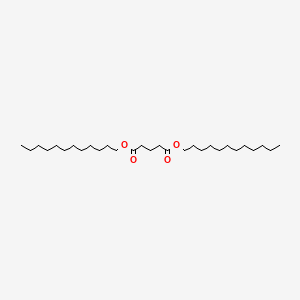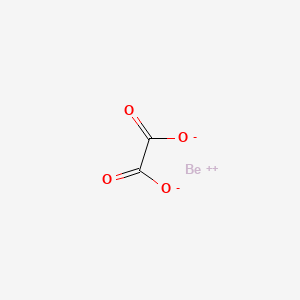
Aluminium heptadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminium heptadecanoate is a chemical compound with the molecular formula C51H99AlO6. It is an aluminium salt of heptadecanoic acid, also known as margaric acid. This compound is part of a broader class of aluminium carboxylates, which are known for their diverse applications in various fields, including industrial and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aluminium heptadecanoate can be synthesized through the reaction of aluminium salts with heptadecanoic acid. One common method involves the reaction of aluminium chloride (AlCl3) with heptadecanoic acid in an organic solvent. The reaction typically proceeds as follows: [ \text{AlCl}3 + 3 \text{C}{17}\text{H}{35}\text{COOH} \rightarrow \text{Al}(\text{C}{17}\text{H}_{35}\text{COO})_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often involves the use of aluminium hydroxide or aluminium isopropoxide as starting materials. These compounds react with heptadecanoic acid under controlled conditions to yield this compound. The reaction is typically carried out in a solvent such as toluene or xylene, and the product is purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: Aluminium heptadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminium oxide and heptadecanoic acid.
Reduction: It can be reduced to form aluminium metal and heptadecanoic acid.
Substitution: It can undergo substitution reactions with other carboxylic acids to form different aluminium carboxylates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are commonly used.
Substitution: Carboxylic acids and their derivatives are used in substitution reactions.
Major Products:
Oxidation: Aluminium oxide (Al2O3) and heptadecanoic acid.
Reduction: Aluminium metal and heptadecanoic acid.
Substitution: Various aluminium carboxylates depending on the carboxylic acid used.
Aplicaciones Científicas De Investigación
Aluminium heptadecanoate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in the formulation of pharmaceuticals.
Industry: It is used as a stabilizer in the production of plastics and as a lubricant in various industrial processes.
Mecanismo De Acción
The mechanism of action of aluminium heptadecanoate involves its interaction with molecular targets such as enzymes and cell membranes. It can form complexes with proteins and other biomolecules, altering their structure and function. This interaction can lead to changes in cellular processes, including signal transduction and metabolic pathways.
Comparación Con Compuestos Similares
- Magnesium heptadecanoate
- Strontium heptadecanoate
- Heptadecanoic acid, ammonium salt
Comparison: Aluminium heptadecanoate is unique due to its specific interactions with biomolecules and its stability under various conditions. Compared to magnesium and strontium heptadecanoates, it has different solubility and reactivity profiles, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
94266-37-2 |
|---|---|
Fórmula molecular |
C51H99AlO6 |
Peso molecular |
835.3 g/mol |
Nombre IUPAC |
aluminum;heptadecanoate |
InChI |
InChI=1S/3C17H34O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h3*2-16H2,1H3,(H,18,19);/q;;;+3/p-3 |
Clave InChI |
IVBDXIGKGSOAPT-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



